4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a chloro group, and a nitro group, which contribute to its diverse reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the chromeno-pyrimidine core . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and an appropriate solvent, like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities, including antiproliferative and antimicrobial properties.
Thieno[3,2-d]pyrimidines: These derivatives are known for their anticancer and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidines: These compounds are investigated for their anticancer potential and other therapeutic applications.
Uniqueness
4-amino-2-(4-chloro-3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is unique due to its specific combination of functional groups and the resulting chemical reactivity. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H9ClN4O4 |
---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
4-amino-2-(4-chloro-3-nitrophenyl)chromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C17H9ClN4O4/c18-10-6-5-8(7-11(10)22(24)25)16-20-14-9-3-1-2-4-12(9)26-17(23)13(14)15(19)21-16/h1-7H,(H2,19,20,21) |
InChI Key |
UXZDEZPXVHDNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])N)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.